1-Cyclopropylpent-4-en-1-amine
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Overview
Description
1-Cyclopropylpent-4-en-1-amine is a cyclic amine compound with the molecular formula C8H15N. This compound features a cyclopropyl group attached to a pentenyl chain, which is further connected to an amine group. Its unique structure has garnered significant interest in various fields of research due to its intriguing physical and chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropylpent-4-en-1-amine typically involves organic synthesis techniques. One common method includes the cyclopropanation of a suitable pentenyl precursor followed by amination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cyclopropylpent-4-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropylpent-4-en-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the amine functionality allow it to engage in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and other cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopropylpent-4-en-1-amine can be compared with other cyclic amines and pentenyl derivatives. Similar compounds include:
Cyclopropylamine: A simpler analog with only a cyclopropyl group attached to an amine.
Pent-4-en-1-amine: Lacks the cyclopropyl group but has a similar pentenyl chain with an amine group.
Cyclopropylmethylamine: Features a cyclopropyl group attached to a methylamine.
The uniqueness of this compound lies in its combined cyclopropyl and pentenyl structure, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-cyclopropylpent-4-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXBUMXXYIZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.